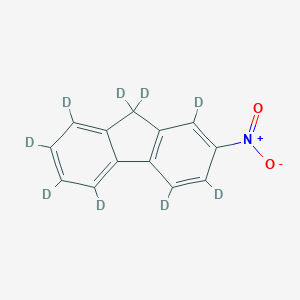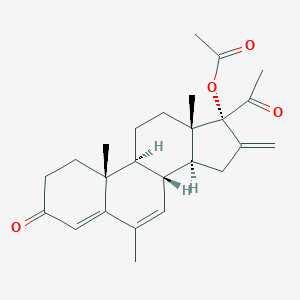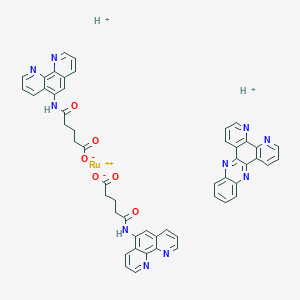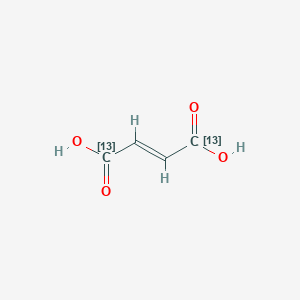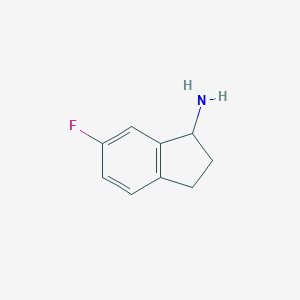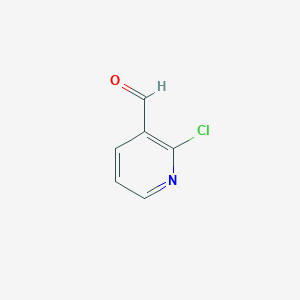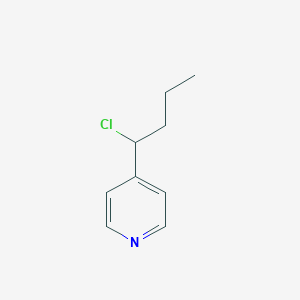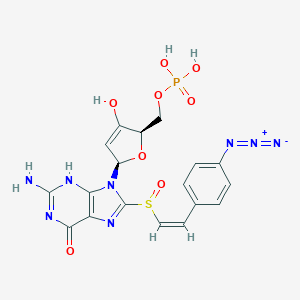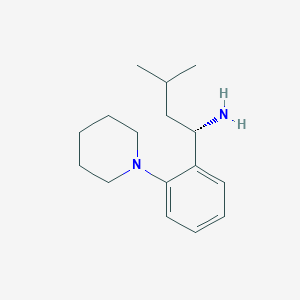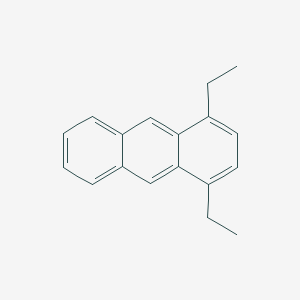
1,4-Diethylanthracene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Diethylanthracene is an organic compound that belongs to the family of polycyclic aromatic hydrocarbons (PAHs). It is a yellow crystalline solid that is insoluble in water but soluble in organic solvents such as benzene and toluene. 1,4-Diethylanthracene is used in scientific research for its unique properties and applications.
Wirkmechanismus
The mechanism of action of 1,4-Diethylanthracene is based on its unique electronic properties. It is a π-conjugated system that exhibits strong fluorescence emission in the visible region upon excitation with UV light. The fluorescence emission is due to the relaxation of the excited state back to the ground state through the emission of a photon. The fluorescence emission can be used to study the electronic properties of organic semiconductors.
Biochemische Und Physiologische Effekte
There is limited information on the biochemical and physiological effects of 1,4-Diethylanthracene. However, it is known that 1,4-Diethylanthracene, including 1,4-Diethylanthracene, can have toxic effects on living organisms. 1,4-Diethylanthracene can cause DNA damage, oxidative stress, and inflammation, which can lead to cancer and other diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1,4-Diethylanthracene in lab experiments are its unique electronic properties, high fluorescence quantum yield, and low toxicity. It is a useful fluorescent probe for studying the properties of organic semiconductors. However, the limitations of using 1,4-Diethylanthracene are its limited solubility in water and its sensitivity to oxygen and moisture.
Zukünftige Richtungen
There are several future directions for the use of 1,4-Diethylanthracene in scientific research. One direction is to develop new synthetic methods for producing 1,4-Diethylanthracene with higher purity and yield. Another direction is to study the electronic properties of 1,4-Diethylanthracene in different environments, such as in the presence of metal ions or in different solvents. Additionally, 1,4-Diethylanthracene can be used as a fluorescent probe for studying the dynamics of charge transport in organic semiconductors. Finally, the toxicity and environmental impact of 1,4-Diethylanthracene should be further investigated to ensure its safe use in scientific research.
Conclusion:
In conclusion, 1,4-Diethylanthracene is a useful compound for scientific research due to its unique electronic properties. It is used as a fluorescent probe for studying the properties of organic semiconductors and has potential applications in OLEDs, organic solar cells, and FETs. However, its limited solubility in water and sensitivity to oxygen and moisture are limitations that need to be addressed. Further research is needed to fully understand the biochemical and physiological effects of 1,4-Diethylanthracene and to develop new applications for this compound in scientific research.
Synthesemethoden
1,4-Diethylanthracene can be synthesized by the Friedel-Crafts reaction of anthracene with ethyl chloride in the presence of aluminum chloride. The reaction yields a mixture of 1,4-Diethylanthracene and 1,2-Diethylanthracene, which can be separated by column chromatography.
Wissenschaftliche Forschungsanwendungen
1,4-Diethylanthracene has been widely used in scientific research as a fluorescent probe for studying the properties of organic semiconductors. It has been used to investigate the photophysical properties of organic light-emitting diodes (OLEDs), organic solar cells, and field-effect transistors (FETs). 1,4-Diethylanthracene has also been used as a model compound for studying the photochemistry and photophysics of 1,4-Diethylanthracene in the atmosphere.
Eigenschaften
CAS-Nummer |
130798-78-6 |
|---|---|
Produktname |
1,4-Diethylanthracene |
Molekularformel |
C18H18 |
Molekulargewicht |
234.3 g/mol |
IUPAC-Name |
1,4-diethylanthracene |
InChI |
InChI=1S/C18H18/c1-3-13-9-10-14(4-2)18-12-16-8-6-5-7-15(16)11-17(13)18/h5-12H,3-4H2,1-2H3 |
InChI-Schlüssel |
HRWVNUBBQQDECV-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C2=CC3=CC=CC=C3C=C12)CC |
Kanonische SMILES |
CCC1=CC=C(C2=CC3=CC=CC=C3C=C12)CC |
Synonyme |
1,4-Diethylanthracene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



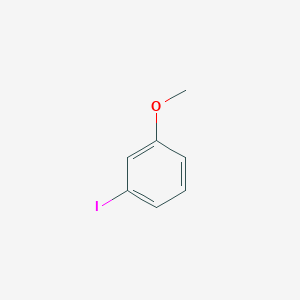
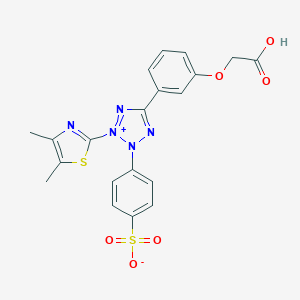
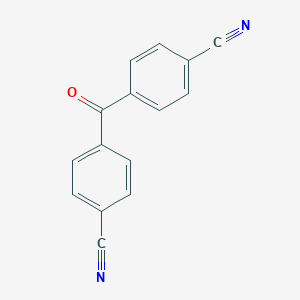
![[(2R,2aR,4aR,7aR,7bS)-3-formyl-4a-hydroxy-6,6,7b-trimethyl-1,2,2a,5,7,7a-hexahydrocyclobuta[e]inden-2-yl] 2-hydroxy-4-methoxy-6-methylbenzoate](/img/structure/B135263.png)
